molecular formula C24H23N5O B357278 13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 847246-19-9

13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B357278
CAS No.: 847246-19-9
M. Wt: 397.5g/mol
InChI Key: BQOFLBVFADLWQC-UHFFFAOYSA-N
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Description

3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions

  • Step 1: Synthesis of Pyrrolo[2,3-b]quinoxaline Core

      Reagents: 1,2-diaminobenzene and α,β-unsaturated carbonyl compounds.

      Conditions: Reflux in ethanol or methanol with a catalytic amount of acid.

      Product: Pyrrolo[2,3-b]quinoxaline.

  • Step 2: Formation of Pyrimido Ring

      Reagents: Pyrrolo[2,3-b]quinoxaline and appropriate aldehydes or ketones.

      Conditions: Cyclization under basic or acidic conditions.

      Product: Pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline.

  • Step 3: Functionalization

      Reagents: Sec-butyl halides and 4-ethylphenyl halides.

      Conditions: Nucleophilic substitution reactions in the presence of a base.

      Product: 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the compound.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Carried out in anhydrous solvents such as ether or tetrahydrofuran.

      Products: Reduced derivatives, potentially altering the aromaticity or introducing new functional groups.

  • Substitution:

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Nucleophilic or electrophilic substitution reactions under appropriate conditions.

      Products: Substituted derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

    Electrophiles: Halogenating agents, acylating agents.

Scientific Research Applications

  • Medicinal Chemistry:

    • Potential as a lead compound for the development of new pharmaceuticals.
    • Investigated for its activity against various biological targets, including enzymes and receptors.
  • Materials Science:

    • Used in the development of organic semiconductors and light-emitting diodes (LEDs).
    • Potential applications in the fabrication of organic photovoltaic cells.
  • Biological Research:

    • Studied for its interactions with biological macromolecules such as DNA and proteins.
    • Potential use as a fluorescent probe or imaging agent.
  • Industrial Applications:

    • Used as an intermediate in the synthesis of other complex organic compounds.
    • Potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline:

    • Lacks the sec-butyl and ethylphenyl groups.
    • Similar core structure but different functionalization.
  • 3-sec-butyl-11-phenyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one:

    • Lacks the 4-ethylphenyl group.
    • Similar structure but different substituents.
  • 11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one:

    • Lacks the sec-butyl group.
    • Similar structure but different substituents.

Uniqueness

The uniqueness of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

CAS No.

847246-19-9

Molecular Formula

C24H23N5O

Molecular Weight

397.5g/mol

IUPAC Name

13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H23N5O/c1-4-15(3)28-14-25-22-20(24(28)30)21-23(27-19-9-7-6-8-18(19)26-21)29(22)17-12-10-16(5-2)11-13-17/h6-15H,4-5H2,1-3H3

InChI Key

BQOFLBVFADLWQC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)C(C)CC

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)C(C)CC

Origin of Product

United States

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